(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal is a synthetic steroidal compound. It is an intermediate in the synthesis of various steroidal drugs, including Gestrinone, which is known for its antiestrogenic and antiprogestogenic properties . This compound is characterized by its complex structure, which includes multiple rings and functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal involves several steps. One common method includes the protection of the ketone group using ethylene glycol to form the ketal. This is typically achieved through a transketalation reaction, where the ketone reacts with ethylene glycol in the presence of an acid catalyst . The reaction conditions often involve refluxing the mixture to drive the equilibrium towards the formation of the ketal.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity. The use of large-scale reactors and continuous flow processes can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. This can be achieved using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of steroidal drugs and other complex organic molecules.
Biology: The compound is used in studies related to hormone regulation and receptor interactions.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal involves its interaction with hormone receptors. As an intermediate in the synthesis of steroidal drugs, it contributes to the modulation of estrogen and progesterone receptors. The molecular targets include the estrogen receptor (ER) and progesterone receptor (PR), where it can act as an antagonist, blocking the effects of natural hormones .
Comparison with Similar Compounds
17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal can be compared with other similar compounds, such as:
Estra-5(10),9(11)-diene-3,17-dione cyclic 3-(1,2-ethanediyl acetal): This compound shares a similar structure but lacks the ethynyl and hydroxy groups.
(17Beta)-17-Hydroxy-17-methyl-estra-5(10),9(11)-dien-3-one Cyclic 1,2-Ethanediyl Acetal: This compound is another close analog, differing mainly in the position and type of functional groups.
The uniqueness of 17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal lies in its specific functional groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C23H30O3 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol |
InChI |
InChI=1S/C23H30O3/c1-3-21-10-7-18-17-8-12-23(25-13-14-26-23)15-16(17)5-6-19(18)20(21)9-11-22(21,24)4-2/h2,7,19-20,24H,3,5-6,8-15H2,1H3/t19?,20-,21-,22-/m0/s1 |
InChI Key |
JVAXHHMFOCPTOZ-JTGDWONASA-N |
Isomeric SMILES |
CC[C@]12CC=C3C([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC5(C4)OCCO5 |
Canonical SMILES |
CCC12CC=C3C(C1CCC2(C#C)O)CCC4=C3CCC5(C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.